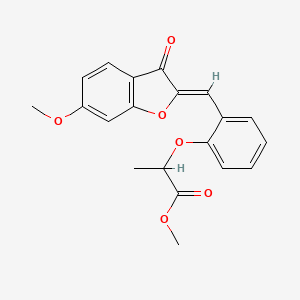![molecular formula C14H15NOS B2947585 2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone CAS No. 861210-59-5](/img/structure/B2947585.png)
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone
カタログ番号 B2947585
CAS番号:
861210-59-5
分子量: 245.34
InChIキー: ASFWFWFCFCPZQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” is a chemical compound . It is commercially available .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone” such as its melting point, boiling point, and density can be found in chemical databases .科学的研究の応用
- Biomolecule-Ligand Complex Studies Techniques like molecular docking and molecular dynamics simulations benefit from DMMP as a ligand probe in these studies.
- Free Energy Calculations DMMP contributes to free energy calculations, allowing researchers to assess thermodynamic stability and predict binding affinities. Methods like molecular mechanics force fields and quantum mechanical calculations incorporate DMMP data.
- Structure-Based Drug Design (SBDD) DMMP assists in identifying potential drug candidates by providing insights into binding sites, hydrogen bonding, and hydrophobic interactions. Researchers use this information to optimize drug molecules.
- Refinement of X-Ray Crystal Complexes DMMP can be co-crystallized with a protein of interest, serving as a ligand. Its presence helps improve electron density maps, leading to more accurate structural models and better refinement of the complex.
- DMMP is included in the ATB, allowing researchers to generate reliable topologies and force field parameters for simulations involving this compound. This resource aids in molecular dynamics simulations and other computational studies .
- Chemical Synthesis and Medicinal Chemistry Medicinal chemists explore modifications of DMMP to create analogs with improved properties (e.g., enhanced binding affinity, reduced toxicity, or better pharmacokinetics). These analogs may serve as potential drug candidates.
Automated Topology Builder (ATB) Database
特性
IUPAC Name |
2,3-dimethyl-1-(3-methylsulfanylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-11(2)15(8-7-14(10)16)12-5-4-6-13(9-12)17-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFWFWFCFCPZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=CC(=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

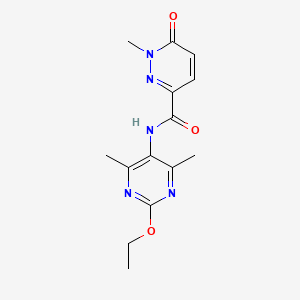

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
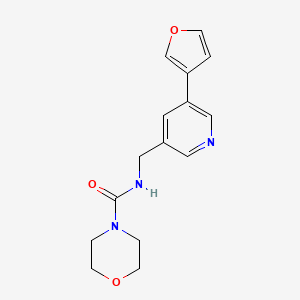

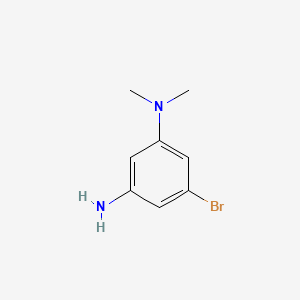


![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)
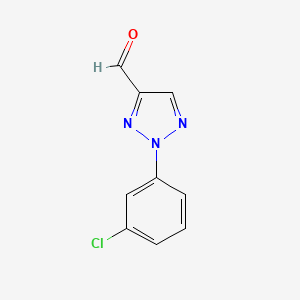
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
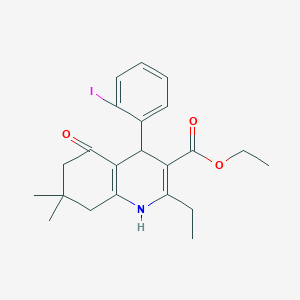
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
